2-(methoxymethyl)-4,5-dihydro-1,3-thiazole

Übersicht

Beschreibung

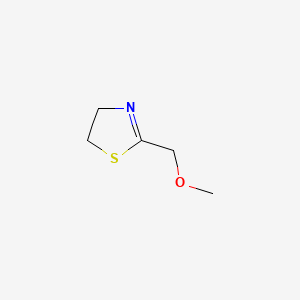

2-(methoxymethyl)-4,5-dihydro-1,3-thiazole is a heterocyclic organic compound that features a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is a derivative of thiazole, which is known for its aromaticity and diverse biological activities .

Vorbereitungsmethoden

The synthesis of 2-(methoxymethyl)-4,5-dihydro-1,3-thiazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminothiophenol with α-haloketones can yield thiazole derivatives . Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing catalysts and controlled environments to ensure consistency and efficiency .

Analyse Chemischer Reaktionen

2-(methoxymethyl)-4,5-dihydro-1,3-thiazole undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives using reducing agents such as lithium aluminum hydride.

Wissenschaftliche Forschungsanwendungen

2-(methoxymethyl)-4,5-dihydro-1,3-thiazole has a wide range of applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: This compound is used in the development of biologically active molecules, including antimicrobial and antiviral agents.

Medicine: Thiazole derivatives are explored for their potential therapeutic properties, such as anticancer and anti-inflammatory activities.

Industry: It is utilized in the production of dyes, fungicides, and biocides, contributing to various industrial processes

Wirkmechanismus

The mechanism of action of 2-(methoxymethyl)-4,5-dihydro-1,3-thiazole involves its interaction with biological targets. The thiazole ring can participate in various biochemical pathways by binding to enzymes or receptors, thereby modulating their activity. For example, thiazole derivatives can inhibit enzyme activity by forming stable complexes with the enzyme’s active site, leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

2-(methoxymethyl)-4,5-dihydro-1,3-thiazole can be compared with other thiazole derivatives such as:

Thiazole, 4,5-dihydro-2-methyl-: This compound has a similar structure but differs in its substituent at the 2-position, which can influence its reactivity and biological activity.

Thiazole, 4,5-dihydro-2-(methylthio)-:

2H-Thiazolo[4,5-d][1,2,3]triazole: This compound features a fused ring system, providing unique chemical and biological properties.

Each of these compounds has distinct characteristics that make them suitable for specific applications, highlighting the versatility and importance of thiazole derivatives in various fields.

Biologische Aktivität

2-(Methoxymethyl)-4,5-dihydro-1,3-thiazole is a compound belonging to the thiazole family, known for its diverse biological activities. Thiazoles have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to summarize the biological activity of this compound based on recent research findings.

This compound features a thiazole ring structure that can interact with various biological targets. The methoxymethyl group enhances its solubility and bioavailability, potentially influencing its pharmacological properties.

Anticancer Activity

Recent studies have shown that thiazole derivatives exhibit significant anticancer properties. For instance, compounds containing the thiazole moiety have been evaluated for their cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The mechanism often involves the inhibition of tubulin polymerization, leading to apoptosis in cancer cells. Notably, derivatives similar to this compound have shown promising results in inhibiting cancer cell growth while sparing normal cells .

- Case Study : A study assessed the cytotoxicity of thiazole derivatives against MCF-7 breast cancer cells. Compounds derived from thiazole exhibited IC50 values ranging from 1.14 to 2.41 µg/mL, indicating strong inhibitory effects on cell proliferation .

Antimicrobial Activity

Thiazoles are also recognized for their antimicrobial properties. Research indicates that this compound may possess antibacterial and antifungal activities.

- In Vitro Studies : In vitro assays have demonstrated that thiazole derivatives can inhibit the growth of various pathogens. For example, compounds with similar structures were effective against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 3.92 to 4.23 mM .

Structure-Activity Relationship (SAR)

The biological activity of thiazoles is heavily influenced by their structural components. Modifications to the thiazole ring and substituents can enhance or diminish activity.

| Compound Structure | Biological Activity | IC50 (µg/mL) |

|---|---|---|

| Thiazole derivative A | Anticancer (MCF-7) | 1.14 |

| Thiazole derivative B | Antifungal (C. albicans) | 4.01 |

| Thiazole derivative C | Antibacterial (E. coli) | <10 |

Eigenschaften

IUPAC Name |

2-(methoxymethyl)-4,5-dihydro-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NOS/c1-7-4-5-6-2-3-8-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQMAWVQJYKISDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NCCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20220627 | |

| Record name | Thiazole, 4,5-dihydro-2-(methoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20220627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70349-07-4 | |

| Record name | Thiazole, 4,5-dihydro-2-(methoxymethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070349074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazole, 4,5-dihydro-2-(methoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20220627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.